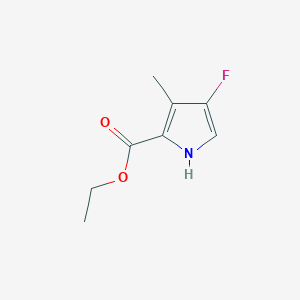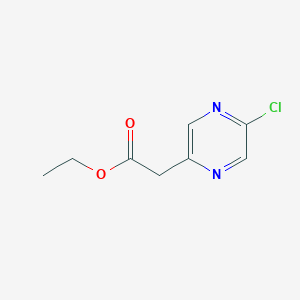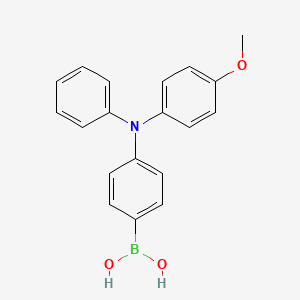
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a fluoro group at the 4-position, a methyl group at the 3-position, and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylpyrrole.
Esterification: The pyrrole derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This might include continuous flow processes and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.
Major Products
Substitution: Various substituted pyrrole derivatives.
Oxidation: Oxidized pyrrole compounds.
Reduction: Reduced pyrrole derivatives.
Hydrolysis: 4-fluoro-3-methyl-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of other compounds.
Material Science:
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for its target, while the ester group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a formyl group instead of a fluoro group.
Ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate: Contains a hydrazonomethyl group and dinitrophenyl substitution.
Uniqueness
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10FNO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3 |
InChI Key |
LJQPZDHZBDAYON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)





